molecular formula C35H38 B15347478 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene CAS No. 68443-60-7

4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene

Cat. No.: B15347478
CAS No.: 68443-60-7
M. Wt: 458.7 g/mol
InChI Key: OHRNENNJMYUUOA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a nonene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzene rings are introduced onto the nonene backbone using an alkyl halide and a strong Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Utilizing halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Production of alkanes or alkenes.

  • Substitution: Introduction of halogen atoms into the phenyl rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand molecular interactions. Medicine: Industry: Utilized in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene exerts its effects involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with other aromatic compounds, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

  • 2,4,4,6,6,8,8-Heptamethyl-1-nonene: Similar nonene structure but with different methyl group placement.

  • 1,1',1",1"-Tetrakis(benzene-4,6-dimethyl-2,4,6,8-tetrayl)tetrabenzene: Another compound with multiple phenyl groups but different structural framework.

Uniqueness: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene stands out due to its specific arrangement of phenyl groups and methyl substituents, which can lead to unique chemical and physical properties compared to similar compounds.

Properties

CAS No.

68443-60-7

Molecular Formula

C35H38

Molecular Weight

458.7 g/mol

IUPAC Name

(4,6-dimethyl-2,6,8-triphenylnon-1-en-4-yl)benzene

InChI

InChI=1S/C35H38/c1-28(30-17-9-5-10-18-30)25-34(3,32-21-13-7-14-22-32)27-35(4,33-23-15-8-16-24-33)26-29(2)31-19-11-6-12-20-31/h5-24,29H,1,25-27H2,2-4H3

InChI Key

OHRNENNJMYUUOA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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